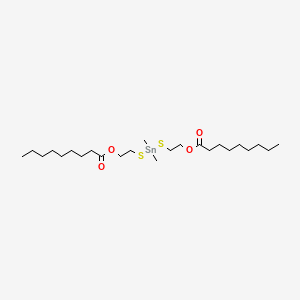

Dimethyltinbis(2-mercaptoethyl nonanoate)

Description

Dimethyltinbis(2-mercaptoethyl nonanoate) is an organotin compound characterized by a central dimethyltin (Sn(CH₃)₂) core bonded to two 2-mercaptoethyl nonanoate ligands. The nonanoate group (C₉H₁₇COO⁻) contributes to its lipophilicity, making it suitable for applications requiring solubility in non-polar matrices, such as polymer stabilizers or catalysts in coatings and resins . Its structure distinguishes it from other dialkyltin thioesters, particularly in terms of hydrolysis behavior and toxicological profiles.

Properties

CAS No. |

68298-40-8 |

|---|---|

Molecular Formula |

C24H48O4S2Sn |

Molecular Weight |

583.5 g/mol |

IUPAC Name |

2-[dimethyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |

InChI |

InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;;/h2*14H,2-10H2,1H3;2*1H3;/q;;;;+2/p-2 |

InChI Key |

NYWQDEJSVBAANO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyltinbis(2-mercaptoethyl nonanoate) typically involves the reaction of dimethyltin dichloride with 2-mercaptoethyl nonanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Dimethyltinbis(2-mercaptoethyl nonanoate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyltinbis(2-mercaptoethyl nonanoate) has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate certain chemical transformations.

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of polymers and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism by which Dimethyltinbis(2-mercaptoethyl nonanoate) exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hydrolysis and Toxicological Profiles

Hydrolysis behavior is critical for assessing environmental and biological toxicity. For example:

- Dibutyltin derivatives (e.g., dibutyltin bis(2-ethylhexyl mercaptoacetate)) may release dibutyltin dichloride, which is associated with higher immunotoxicity and endocrine disruption .

Toxicological Data (Rat Studies):

Catalytic Efficiency and Stability

- Dimethyltin derivatives with shorter mercapto ligands (e.g., mercaptoacetate) exhibit faster catalytic activity in polyester synthesis due to reduced steric hindrance .

- Longer-chain ligands (e.g., nonanoate) may enhance thermal stability in coatings but reduce reaction rates due to increased molecular bulk.

Biological Activity

Dimethyltinbis(2-mercaptoethyl nonanoate) is a tin-based compound that has garnered attention for its potential biological activities, particularly in the context of its applications in pharmaceuticals and toxicology. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Dimethyltinbis(2-mercaptoethyl nonanoate) is characterized by its dimethyltin moiety linked to two mercaptoethyl nonanoate groups. The presence of sulfur in the thiol groups contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Studies have indicated that organotin compounds, including dimethyltin derivatives, exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular metabolism.

-

Cytotoxic Effects :

- Research has shown that dimethyltin compounds can induce cytotoxicity in mammalian cells. This is often mediated through oxidative stress pathways, leading to apoptosis or necrosis depending on the concentration and exposure duration.

-

Endocrine Disruption :

- Some organotin compounds are known to act as endocrine disruptors, affecting hormonal signaling pathways. This raises concerns regarding their environmental persistence and bioaccumulation.

Toxicity Profiles

The toxicity of dimethyltinbis(2-mercaptoethyl nonanoate) has been assessed in various studies:

- Acute Toxicity : Animal studies indicate that high doses can lead to severe neurological and reproductive toxicity.

- Chronic Exposure : Long-term exposure has been associated with developmental abnormalities and immune system impairment.

Table 1: Summary of Toxicological Findings

| Study | Model Organism | Observed Effects | Reference |

|---|---|---|---|

| A | Rats | Neurotoxicity at high doses | |

| B | Mice | Reproductive toxicity | |

| C | Human cell lines | Induction of apoptosis |

Case Studies

Several case studies have highlighted the implications of using dimethyltin compounds in various fields:

- Environmental Impact : A study investigated the accumulation of dimethyltin compounds in aquatic ecosystems, noting significant bioaccumulation in fish species, which raised alarms about food chain effects.

- Pharmaceutical Applications : Research exploring the use of dimethyltin derivatives as potential antitumor agents showed promising results in vitro, with effective inhibition of cancer cell proliferation.

- Human Health Risks : Epidemiological studies have linked occupational exposure to organotin compounds with increased incidence of certain cancers among workers in manufacturing settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.